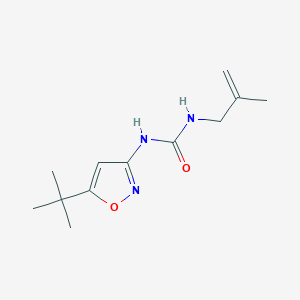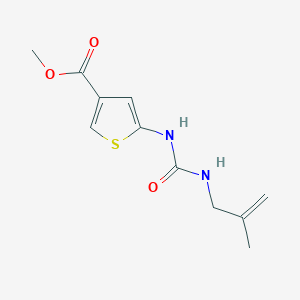
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine, also known as ETH-AM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a cyclohexylamine derivative that contains an oxazole ring and an ethylsulfanyl group. The purpose of
Applications De Recherche Scientifique
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can reduce brain damage caused by ischemia-reperfusion injury. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mécanisme D'action
The mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the inflammatory response. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are both involved in the pathogenesis of various diseases. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to increase the expression of certain genes involved in cell survival and growth. In animal models, this compound has been shown to reduce brain damage caused by ischemia-reperfusion injury and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced using standard laboratory equipment and procedures. However, there are also some limitations to using 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the research of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. One area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine needs to be further elucidated to fully understand its effects in vivo. Finally, the potential use of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in cancer therapy needs to be further investigated to determine its efficacy and safety.
Méthodes De Synthèse
The synthesis of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine involves the reaction of 2-ethylsulfanyl-N-cyclohexylcarboxamide with chloroacetic acid and sodium hydroxide to form the oxazole ring. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride to produce 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory equipment and procedures.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-2-16-12-6-4-3-5-11(12)13-9-10-7-8-15-14-10/h7-8,11-13H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDSSJLNAQVRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)


![2-[(2-Bromo-6-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7633746.png)
